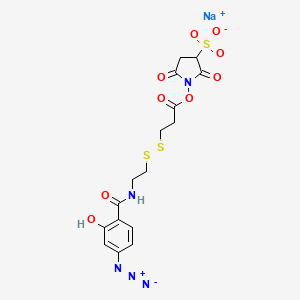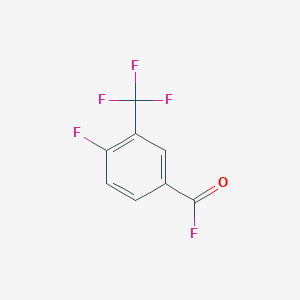
4-Fluoro-3-(trifluoromethyl)benzoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-(trifluoromethyl)benzoyl fluoride is an organic compound with the molecular formula C8H3F4O It is a derivative of benzoyl fluoride, where the benzene ring is substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trifluoromethyl)benzoyl fluoride typically involves the fluorination of 4-fluoro-3-(trifluoromethyl)benzoic acid. One common method includes the use of thionyl chloride (SOCl2) to convert the carboxylic acid group to an acyl chloride, followed by fluorination using a fluorinating agent such as hydrogen fluoride (HF) or a fluoride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(trifluoromethyl)benzoyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The acyl fluoride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Hydrolysis: Water or aqueous acid solutions are used to hydrolyze the acyl fluoride group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoyl derivatives.
Hydrolysis: 4-Fluoro-3-(trifluoromethyl)benzoic acid.
Reduction: 4-Fluoro-3-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
4-Fluoro-3-(trifluoromethyl)benzoyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(trifluoromethyl)benzoyl fluoride involves its ability to interact with nucleophiles and form stable covalent bonds. The fluorine atoms on the benzene ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and applications, particularly in the design of enzyme inhibitors where the compound can form stable complexes with the active site of the enzyme.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
- 4-Fluoro-3-(trifluoromethyl)benzyl alcohol
Uniqueness
4-Fluoro-3-(trifluoromethyl)benzoyl fluoride is unique due to the presence of both fluorine and trifluoromethyl groups on the benzene ring, which significantly enhances its reactivity and stability compared to other benzoyl derivatives. This makes it a valuable compound in various chemical syntheses and applications .
Properties
CAS No. |
67515-54-2 |
|---|---|
Molecular Formula |
C8H3F5O |
Molecular Weight |
210.10 g/mol |
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzoyl fluoride |
InChI |
InChI=1S/C8H3F5O/c9-6-2-1-4(7(10)14)3-5(6)8(11,12)13/h1-3H |
InChI Key |
LUWRKDCBHVRKOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


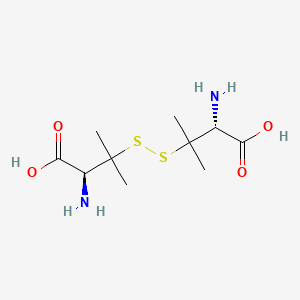

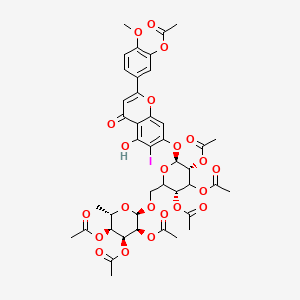
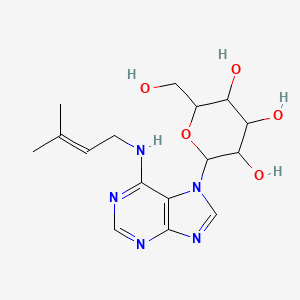



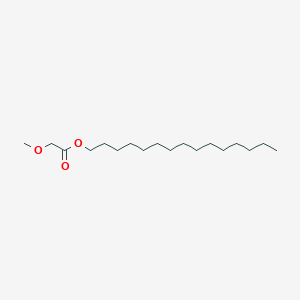
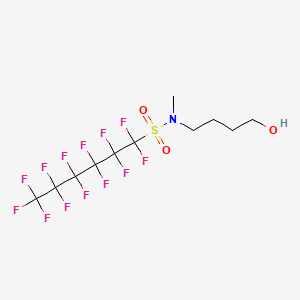
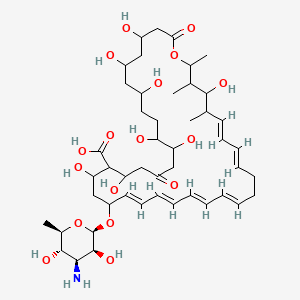

![N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (Diacetylsulfadimidine; Diacetylsulfamethazine)](/img/structure/B13415191.png)

